molecular formula C21H18N4O3 B2587848 5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954792-75-7

5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2587848
CAS No.: 954792-75-7
M. Wt: 374.4
InChI Key: VRODAVFWVSHXJO-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a key regulator of calcium and sodium influx in various cell types. Its primary research value lies in probing the pathological roles of TRPC5, particularly in the context of cardiovascular and neurological diseases. This compound, featured in patent literature, demonstrates efficacy in models of heart failure and anxiety , where TRPC5-mediated signaling is implicated in adverse remodeling and emotional processing. The mechanism of action involves direct blockade of the TRPC5 ion channel, preventing its activation by stimuli such as redox stress or lanthanides, thereby modulating intracellular cation concentrations and downstream signaling pathways. Researchers utilize this inhibitor to elucidate the contributions of TRPC5 to conditions like cardiac hypertrophy, neuronal excitability, and kidney disease, offering a critical tool for validating TRPC5 as a therapeutic target and for developing novel treatment strategies.

Properties

IUPAC Name

5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1H-2-benzofuran-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-12-2-8-16(9-3-12)25-19(13-4-5-13)18(23-24-25)20(26)22-15-7-6-14-11-28-21(27)17(14)10-15/h2-3,6-10,13H,4-5,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODAVFWVSHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(COC4=O)C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole ring and a benzofuran moiety, which are known for their diverse biological activities. The molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, and its structural representation can be summarized as follows:

Structure 5cyclopropyl1(4methylphenyl)N(3oxo1,3dihydro2benzofuran5yl)1H1,2,3triazole4carboxamide\text{Structure }5-\text{cyclopropyl}-1-(4-\text{methylphenyl})-\text{N}-(3-\text{oxo}-1,3-\text{dihydro}-2-\text{benzofuran}-5-\text{yl})-1H-1,2,3-\text{triazole}-4-\text{carboxamide}

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to the one demonstrated potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 0.5 to 8 µg/mL, showcasing the compound's potential as an antibacterial agent .

Antifungal Activity

Triazoles are well-known antifungal agents. The compound has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results indicated that it exhibited antifungal activity with MIC values comparable to standard antifungal drugs like fluconazole .

Enzyme Inhibition

Enzymatic assays have shown that this compound acts as an inhibitor of certain enzymes. Notably, it has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value for AChE inhibition was determined to be approximately 0.25 µM, indicating strong potential for neuroprotective applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes and receptors.
  • Inhibition Pathways : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Mechanisms : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Studies and Research Findings

Several studies have explored the biological activities of similar triazole compounds:

StudyFindings
Study ADemonstrated significant antibacterial activity against S. aureus with MIC values ranging from 0.5 to 8 µg/mL.
Study BShowed antifungal efficacy against C. albicans with comparable MIC values to fluconazole.
Study CReported strong AChE inhibition with an IC50 value of 0.25 µM, indicating potential for treatment in Alzheimer's disease models.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research has shown that certain triazole derivatives can induce apoptosis in various cancer cell lines by modulating cell cycle progression and triggering caspase activation. The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth in vitro and in vivo models.

Case Study:
A study conducted on the effects of triazole derivatives on human cancer cell lines revealed that the compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Antimicrobial Properties

In addition to its anticancer activity, the compound has also been evaluated for antimicrobial properties. Triazoles are known to possess antifungal activity, and derivatives have shown effectiveness against a range of bacterial strains.

Case Study:
A recent evaluation of various triazole derivatives demonstrated that certain modifications enhanced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with microbial cell wall synthesis, leading to increased susceptibility.

Comparison with Similar Compounds

Key Observations :

  • The 3-oxo-2-benzofuran moiety introduces hydrogen-bonding capabilities absent in simpler N-aryl or alkyl carboxamides, which may influence receptor affinity .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from analogues:

  • Cyclopropyl vs. Methyl : Cyclopropyl increases molecular rigidity and logP (by ~0.5–1.0 units) compared to methyl, as observed in similar triazole systems .
  • Benzofuran vs. Aromatic Amines : The 3-oxo group in benzofuran may reduce solubility in aqueous media but enhance interactions with polar enzyme pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-cyclopropyl-1-(4-methylphenyl)-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : Synthesis typically involves three key steps:

Cyclopropane Introduction : Cyclopropane groups are introduced via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysis (e.g., Simmons-Smith reaction) .

Triazole Core Formation : The 1,2,3-triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition, ensuring regioselectivity .

Carboxamide Coupling : Amide bond formation between the triazole-carboxylic acid and the 3-oxo-benzofuran amine is achieved using coupling agents like EDCI or HATU in anhydrous DMF .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • X-Ray Crystallography : Resolve 3D conformation using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; aromatic protons appear at δ 6.8–8.2 ppm, cyclopropane protons at δ 0.8–1.5 ppm .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between triazole, benzofuran, and cyclopropane moieties .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
    • Software : WinGX/ORTEP for crystallographic visualization and Mercury for packing analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

  • Challenge : Discrepancies in thermal parameters or hydrogen bonding networks.
  • Methodology :

  • Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
  • Validate hydrogen positions via DFT-optimized geometry (e.g., Gaussian09) and compare with experimental data .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) .

Q. What strategies optimize the synthesis yield and regioselectivity of the triazole core?

  • Variables :

  • Catalyst : Cu(I) vs. Ru(II) for regiocontrol (1,4- vs. 1,5-triazole) .
  • Solvent : DMF increases reaction rate but may reduce regioselectivity compared to tert-butanol .
  • Temperature : Microwave-assisted synthesis (100–120°C) shortens reaction time by 60% .
    • Table : Example Reaction Conditions
StepReagent/CatalystSolventTemp (°C)Yield (%)
Triazole FormationCuI, Sodium AscorbateDMF8075–85
CyclopropanationZnEt₂, CH₂I₂THF0→RT60–70

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Approach :

Substituent Screening : Replace cyclopropane with other strained rings (e.g., aziridine) to assess steric effects on target binding .

Bioisosteres : Replace benzofuran’s 3-oxo group with sulfone or amide to modulate solubility and potency .

Computational Modeling : Perform docking studies (AutoDock Vina) with target enzymes (e.g., kinases) to prioritize synthetic targets .

  • Validation : Correlate IC₅₀ values (enzyme assays) with substituent electronegativity (Hammett σ constants) .

Q. What mechanistic insights can be gained from studying its metabolic stability?

  • Methods :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation at cyclopropane or benzofuran .
    • Key Finding : The 3-oxo group in benzofuran may undergo glucuronidation, reducing bioavailability .

Q. How should researchers address anisotropic displacement disorders in X-ray data?

  • Solution :

  • Apply SHELXL’s PART/SUMP constraints to model split positions for disordered atoms .
  • Compare ADP (anisotropic displacement parameters) across multiple datasets to distinguish thermal motion from static disorder .
  • Use PLATON/SQUEEZE to account for solvent-accessible voids .

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